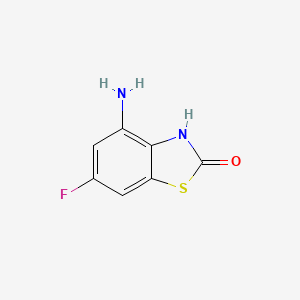

4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound that contains a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both amino and fluoro substituents on the benzothiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using an oxidizing agent such as hydrogen peroxide to yield the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The fluoro substituent can be reduced under specific conditions.

Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include nitro derivatives, reduced fluoro compounds, and various substituted benzothiazole derivatives.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one, as effective antitubercular agents. Research indicates that compounds derived from this class exhibit significant inhibitory activity against Mycobacterium tuberculosis. For instance, a study demonstrated that certain synthesized benzothiazole derivatives showed better inhibition potency compared to standard reference drugs used in tuberculosis treatment. The structure-activity relationship (SAR) of these compounds suggests that modifications in their chemical structure can enhance their biological efficacy against tuberculosis .

Fluorescent Probes

This compound has been explored as a potential fluorescent probe in various applications. The fluorine atom in its structure contributes to its photophysical properties, making it suitable for use in fluorescence-based assays. These probes are valuable in biological imaging and diagnostics, particularly for tracking cellular processes and detecting specific biomolecules .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions including diazo-coupling and multicomponent reactions. These synthetic methods allow for the modification of the compound to enhance its biological activity or introduce new functionalities suitable for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzothiazole: Lacks the fluoro substituent but shares the benzothiazole core.

6-Fluorobenzothiazole: Contains the fluoro group but lacks the amino substituent.

4-Amino-2,3-dihydro-1,3-benzothiazol-2-one: Similar structure but without the fluoro group.

Uniqueness

4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one is unique due to the presence of both amino and fluoro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research.

Biological Activity

4-Amino-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Synthesis

Recent advancements in the synthesis of benzothiazole derivatives have highlighted efficient methods for producing compounds like this compound. The synthesis typically involves:

- Condensation Reactions : Utilizing various aromatic aldehydes in the presence of catalysts to form the benzothiazole core.

- Functional Group Modifications : Introducing amino and fluoro groups to enhance biological activity and solubility.

Antitumor Activity

Benzothiazole derivatives have shown significant antitumor properties. For instance, studies have demonstrated that compounds related to this compound can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-6-fluoro-BTZ | A431 | 1.5 | Induction of apoptosis |

| 4-Amino-6-fluoro-BTZ | A549 | 2.0 | Cell cycle arrest |

| B7 (related compound) | H1299 | 0.8 | Inhibition of AKT/ERK pathways |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study involving RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in IL-6 and TNF-α levels compared to untreated controls.

Mechanistic Insights

Research indicates that the biological activity of benzothiazole derivatives is attributed to their ability to interact with specific protein targets within cells. For example:

- Binding Affinity : Compounds like 4-Amino-6-fluoro-BTZ show strong binding affinities to proteins involved in cancer progression.

- Signaling Pathway Modulation : The inhibition of pathways such as AKT and ERK is crucial for their anticancer effects.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile indicates favorable absorption and distribution characteristics for benzothiazole derivatives. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies suggest that modifications can enhance drug-like properties while minimizing toxicity.

Properties

Molecular Formula |

C7H5FN2OS |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-amino-6-fluoro-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C7H5FN2OS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,9H2,(H,10,11) |

InChI Key |

VMKNLUAEOMNRNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1N)NC(=O)S2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.